molecular formula C24H18N2O4 B11298140 N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide

N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide

Cat. No.: B11298140
M. Wt: 398.4 g/mol
InChI Key: MZBPBUNJBQQOIG-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide is a complex organic compound with a molecular formula of C24H18N2O4. This compound features a benzamide group linked to an isochromenyl moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the isochromenyl intermediate, which can be synthesized through the cyclization of ortho-phthalaldehyde with an appropriate phenylacetic acid derivative under acidic conditions. The resulting isochromenone is then reacted with 3-(acetylamino)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide can be compared with other benzamide derivatives and isochromenyl compounds. Similar compounds include:

    N-(phenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide: Lacks the acetylamino group, which may affect its biological activity.

    N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)acetamide: Has a different acyl group, potentially altering its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(1-oxoisochromen-3-yl)benzamide

InChI

InChI=1S/C24H18N2O4/c1-15(27)25-17-8-6-9-18(14-17)26-23(28)21-12-5-4-11-20(21)22-13-16-7-2-3-10-19(16)24(29)30-22/h2-14H,1H3,(H,25,27)(H,26,28)

InChI Key

MZBPBUNJBQQOIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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